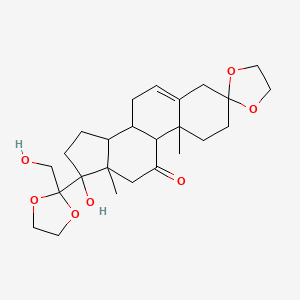
17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal: is a synthetic steroid derivative. This compound is characterized by its unique structure, which includes a ketal group formed by the reaction of diethylene glycol with the 3,20-diketone moiety of the steroid backbone. This modification can influence the compound’s stability, solubility, and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal typically involves the following steps:
Starting Material: The synthesis begins with a suitable steroid precursor, such as pregnenolone or a related compound.
Oxidation: The precursor undergoes oxidation to introduce the 3,11,20-trione functionality.
Ketal Formation: The 3,20-diketone moiety reacts with diethylene glycol under acidic conditions to form the 3,20-diethylene ketal.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation and ketalization reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially altering its functional groups.
Reduction: Reduction reactions can modify the ketone groups, converting them into alcohols.
Substitution: The hydroxyl groups at positions 17 and 21 can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Oxidation: Formation of carboxylic acids or further oxidized ketones.
Reduction: Formation of diols.
Substitution: Formation of esters or ethers.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex steroid derivatives.
Analytical Standards: Employed as standards in analytical chemistry for the identification and quantification of related compounds.
Biology:
Enzyme Studies: Utilized in studies of steroid-metabolizing enzymes to understand their specificity and activity.
Medicine:
Pharmacological Research: Investigated for potential therapeutic applications, including anti-inflammatory and immunosuppressive effects.
Industry:
Material Science: Explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal involves its interaction with specific molecular targets, such as steroid receptors. The compound can bind to these receptors, modulating their activity and influencing various biological pathways. The ketal group may enhance the compound’s stability and bioavailability, allowing for more effective interaction with its targets.
Comparison with Similar Compounds
17,21-Dihydroxy-pregn-4-ene-3,11,20-trione: A closely related compound with a similar steroid backbone but lacking the diethylene ketal group.
4,5β-Dihydrocortisone: Another steroid derivative with different functional groups and biological activity.
Uniqueness: The presence of the 3,20-diethylene ketal group in 17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal distinguishes it from other similar compounds. This modification can enhance the compound’s stability, solubility, and potentially its biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
17-hydroxy-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethylspiro[1,2,4,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-11-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O7/c1-21-7-8-23(29-9-10-30-23)13-16(21)3-4-17-18-5-6-24(28,25(15-26)31-11-12-32-25)22(18,2)14-19(27)20(17)21/h3,17-18,20,26,28H,4-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPHCSOODSGESM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3(CC1=CCC4C2C(=O)CC5(C4CCC5(C6(OCCO6)CO)O)C)OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
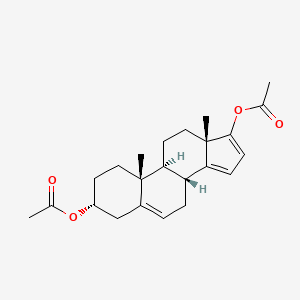
![(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27S,29R)-1,16-dihydroxy-12-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone](/img/structure/B1147246.png)
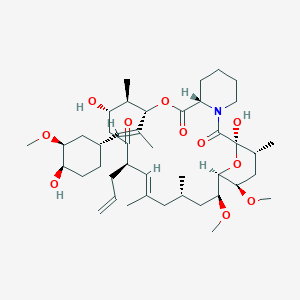

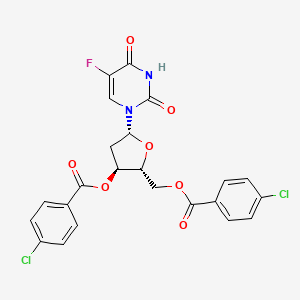
![2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol](/img/structure/B1147252.png)

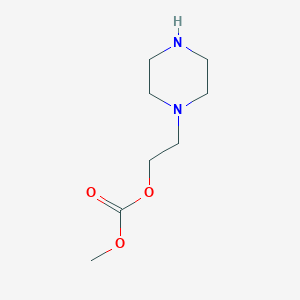
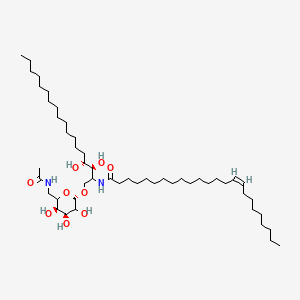

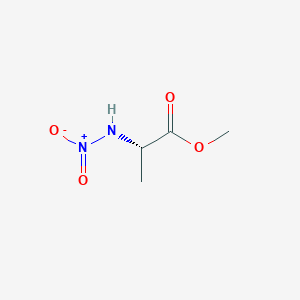
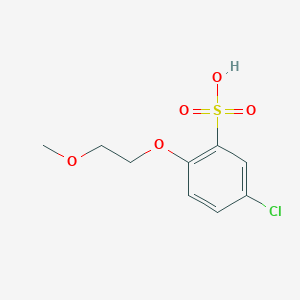
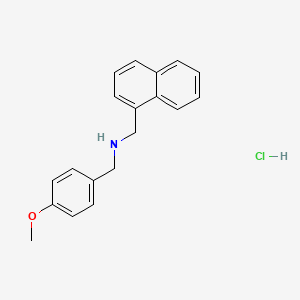
![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B1147264.png)
